molecular formula C30H57O3PS B3336789 Tri-i-butyl(methyl)phosphonium tosylate CAS No. 374683-35-9

Tri-i-butyl(methyl)phosphonium tosylate

Cat. No. B3336789
CAS RN: 374683-35-9
M. Wt: 528.8 g/mol
InChI Key: WYBDAYBFOCKDRR-UHFFFAOYSA-M
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Description

Tri-i-butyl(methyl)phosphonium tosylate, also known as triisobutyl methyl phosphonium tosylate, is a chemical compound with the molecular formula C20H37O3PS . It has an average mass of 388.545 Da and a monoisotopic mass of 388.220093 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is commercially available and often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 37 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .


Chemical Reactions Analysis

This compound is commonly employed as a phase-transfer catalyst in various reactions, including nucleophilic substitutions, alkylations, and condensations . It enables reactions to occur between reactants that would otherwise be incompatible due to differences in solubility or phase .


Physical And Chemical Properties Analysis

This compound is a white to yellow, waxy solid . It has a density of 1.1 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

According to its Safety Data Sheet, Tri-i-butyl(methyl)phosphonium tosylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this substance . In case of contact with eyes or skin, rinse cautiously with water .

properties

IUPAC Name

4-methylbenzenesulfonate;methyl-bis(2-methylpropyl)-tetradecylphosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H50P.C7H8O3S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24(6,20-22(2)3)21-23(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h22-23H,7-21H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBDAYBFOCKDRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](C)(CC(C)C)CC(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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